N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O7S/c1-16-14-17(4-5-18(16)30-2)33(28,29)25-7-3-11-32-19(25)15-23-21(27)20(26)22-6-8-24-9-12-31-13-10-24/h4-5,14,19H,3,6-13,15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCZJQKBFVMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl derivative. The oxazinan ring is then introduced through a cyclization reaction, followed by the attachment of the morpholine moiety. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenesulfonyl group or the oxazinan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound is believed to interact with tubulin, inhibiting microtubule polymerization, which is critical for cell division. This mechanism is similar to that of established anticancer agents, leading to cell cycle arrest at the G2/M phase .
- Preclinical Studies : Various preclinical studies have reported cytotoxic effects against human cancer cell lines, including ovarian carcinoma (A2780) and breast cancer (MCF-7), with IC50 values ranging from 4.47 to 52.8 μM .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Activity Against Pathogens : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against various bacterial strains. The specific mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or enzyme inhibition.
Organic Synthesis Applications
In addition to its biological activities, this compound serves as a valuable reagent in organic synthesis:
- Reagent in Chemical Reactions : The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it useful for synthesizing other complex organic molecules .
- Catalysis : Its unique functional groups allow it to act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Synthesis Techniques : The synthesis typically involves multi-step processes optimized for yield and purity. Techniques such as continuous flow reactors are employed for better control over reaction parameters.
- Biological Evaluation : A study focusing on similar compounds highlighted their potential as novel RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cancer cell proliferation driven by RET mutations .
Mechanism of Action
The mechanism by which N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzenesulfonyl-Oxazinan Derivatives
Key Analog:
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide ()
- Structural Differences :
- Benzenesulfonyl Group : 4-Fluoro-2-methylphenyl (analog) vs. 4-methoxy-3-methylphenyl (target).
- N’-Substituent : 2-Methoxybenzyl (analog) vs. morpholin-4-yl ethyl (target).
- Solubility: The morpholine group in the target compound is more polar than the methoxybenzyl group, likely improving aqueous solubility .
Table 1: Substituent Comparison
*logP values estimated based on substituent contributions.
Morpholine-Containing Derivatives
Key Example:
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Overlap : Incorporates a sulfonamide group and heterocyclic systems (pyrazolo-pyrimidine) but lacks the 1,3-oxazinan core.
- Functional Insights :
Nitrosoaniline Derivatives with Morpholine Substituents
Key Examples from :
- N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2g)
- 3-Chloro-N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2k)
- Relevance : These compounds share the morpholine group but differ in core structure (nitrosoaniline vs. oxazinan-ethanediamide).
- Synthetic Routes : Both classes employ nucleophilic aromatic substitution or coupling reactions, suggesting scalable synthesis for the target compound .
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Molecular Structure and Properties
The compound features a sophisticated structure characterized by multiple functional groups, including a methoxy group, a sulfonyl moiety, and an oxazinan ring. The molecular formula is with a molecular weight of approximately 462.5 g/mol. Its structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps that include:
- Formation of the oxazinan ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of functional groups : The methoxy and sulfonyl groups are incorporated using standard organic synthesis techniques.
- Purification : The final product is purified using chromatographic methods to ensure high purity for biological testing.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably:
- Cytotoxicity : In vitro studies have demonstrated that this compound has cytotoxic effects against several human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines range from 4.47 to 52.8 μM, indicating moderate to high potency against these cancers .
- Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation. Molecular docking studies suggest that it may interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The mechanism likely involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
Several studies have explored the biological activity of related compounds with similar structural motifs:
- Study on Tubulin Inhibition : A series of oxazinonaphthalene analogs were synthesized and evaluated for their ability to inhibit tubulin polymerization. Compounds with structural similarities exhibited significant cytotoxicity against resistant cancer cell lines .
- Antimicrobial Evaluation : A study focused on 1,3,4-oxadiazole derivatives revealed that compounds with methoxyphenyl moieties displayed notable antibacterial properties, suggesting a potential avenue for further exploration in the context of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
